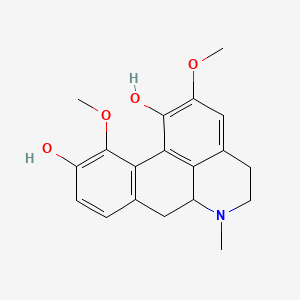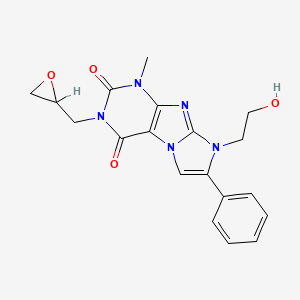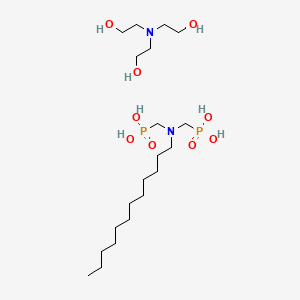
Pyridinium, 2-((hexyldithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 2-((hexyldithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride is a complex organic compound belonging to the class of pyridinium salts. Pyridinium salts are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis . This particular compound features a unique combination of functional groups, making it a subject of interest for researchers.
Métodos De Preparación
The synthesis of pyridinium salts typically involves the reaction of pyridine with alkyl halides or other electrophiles. For this specific compound, the synthetic route may involve the following steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized by reacting pyridine with an appropriate alkyl halide under mild conditions.
Introduction of Functional Groups: The hexyldithio, methoxy, methyl, and benzimidazolyl groups can be introduced through a series of substitution and addition reactions.
Análisis De Reacciones Químicas
Pyridinium salts are known to undergo various chemical reactions, including:
Oxidation: Pyridinium salts can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Coupling Reactions: The presence of multiple functional groups allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Aplicaciones Científicas De Investigación
Pyridinium, 2-((hexyldithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of pyridinium salts often involves their interaction with biological targets through ionic and covalent bonding. The compound can interact with enzymes, receptors, or nucleic acids, leading to changes in their activity or function . The presence of the benzimidazolyl group suggests potential interactions with DNA or RNA, which could be exploited for therapeutic purposes .
Comparación Con Compuestos Similares
Similar compounds include other pyridinium salts with different substituents. For example:
Pyridinium, 2-(methylthio)methyl-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride: This compound has a methylthio group instead of a hexyldithio group, which may affect its reactivity and biological activity.
Pyridinium, 2-((ethyldithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride: The ethyldithio group provides different steric and electronic properties compared to the hexyldithio group.
The uniqueness of pyridinium, 2-((hexyldithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
124474-47-1 |
|---|---|
Fórmula molecular |
C22H27ClF3N3OS2 |
Peso molecular |
506.1 g/mol |
Nombre IUPAC |
2-[2-[(hexyldisulfanyl)methyl]-4-methoxy-3-methylpyridin-1-ium-1-yl]-6-(trifluoromethyl)-1H-benzimidazole;chloride |
InChI |
InChI=1S/C22H27F3N3OS2.ClH/c1-4-5-6-7-12-30-31-14-19-15(2)20(29-3)10-11-28(19)21-26-17-9-8-16(22(23,24)25)13-18(17)27-21;/h8-11,13H,4-7,12,14H2,1-3H3,(H,26,27);1H/q+1;/p-1 |
Clave InChI |
HDJVOROQYVGKQY-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCSSCC1=[N+](C=CC(=C1C)OC)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-Methyl-2-phenoxyethyl)amino]-1-[4-(phenylmethoxy)phenyl]propan-1-one hydrochloride](/img/structure/B12711249.png)





![1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione](/img/structure/B12711303.png)

![N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12711320.png)
![N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide](/img/structure/B12711333.png)

![Ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro9-(trifluoromethyl)decyl] phosphate](/img/structure/B12711344.png)

